molecular formula C9H13N3O2 B15240986 4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxylic acid

4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B15240986
M. Wt: 195.22 g/mol
InChI Key: YZNSUZPHJPXMIT-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often employ catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists.

    Industry: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid
  • 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopentyl group provides steric hindrance, influencing the compound’s reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and chemical probes.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-amino-1-cyclopentylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4,10H2,(H,13,14)

InChI Key

YZNSUZPHJPXMIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)C(=O)O)N

Origin of Product

United States

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